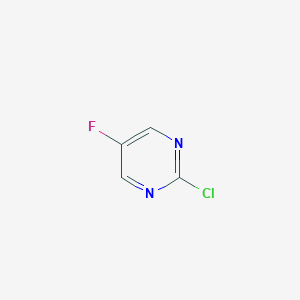

2-Chloro-5-fluoropyrimidine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

2-chloro-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFN2/c5-4-7-1-3(6)2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYUQBNABXVWMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=N1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20342636 | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62802-42-0 | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20342636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-5-fluoropyrimidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK43K2RZ9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chloro-5-fluoropyrimidine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Chloro-5-fluoropyrimidine, a key building block in medicinal chemistry. This document details its chemical and physical properties, provides comprehensive experimental protocols for its synthesis, and explores its significant applications in the development of targeted therapeutics, particularly as a precursor to Janus kinase (JAK) inhibitors and P2X7 receptor antagonists. The guide also visualizes the relevant synthetic and biological pathways to provide a clear and functional understanding for researchers in drug discovery and development.

Introduction

This compound is a halogenated pyrimidine (B1678525) derivative that has garnered significant attention in the pharmaceutical industry. Its unique electronic properties, arising from the presence of two nitrogen atoms in the aromatic ring and the strategic placement of chloro and fluoro substituents, make it a versatile intermediate for the synthesis of a wide array of biologically active molecules. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution, allowing for the introduction of various functional groups at the 2-position. This reactivity has been extensively leveraged in the design and synthesis of potent and selective inhibitors of key biological targets implicated in a range of diseases, from inflammatory disorders to cancer.

Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the development of robust analytical methods. The key properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 62802-42-0 | [1] |

| Molecular Formula | C₄H₂ClFN₂ | [1] |

| Molecular Weight | 132.52 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Boiling Point | 149.0-162.0 °C | [2] |

| Density | 1.439 g/mL at 20 °C | [3] |

| Refractive Index | n20/D 1.503 (lit.) | [2] |

| Flash Point | 65 °C (149 °F) - closed cup | [3] |

| Solubility | Sparingly soluble in water, soluble in organic solvents. | |

| Stability | Stable under recommended storage conditions. Sensitive to strong bases and nucleophiles. |

Synthesis and Reactivity

The primary synthetic route to this compound involves the selective reduction of 2,4-dichloro-5-fluoropyrimidine (B19854). This precursor is typically synthesized from the readily available starting material, 5-fluorouracil (B62378). The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, which is the key reaction for its use as a building block in drug synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine from 5-Fluorouracil

This procedure is adapted from established industrial synthesis methods.[4][5]

-

Materials: 5-Fluorouracil, phosphorus oxychloride (POCl₃), N,N-dimethylaniline.

-

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and dropping funnel, a mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (10.0 eq) is prepared.

-

N,N-dimethylaniline (1.5 eq) is added dropwise to the stirred mixture.

-

The reaction mixture is heated to reflux (approximately 114 °C) and maintained for 2 hours.

-

After completion of the reaction (monitored by TLC or GC), the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

The residue is cooled and cautiously quenched with ice-water.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane).

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate (B86663), and the solvent is evaporated to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be purified by vacuum distillation.

-

Protocol 2: Synthesis of this compound from 2,4-Dichloro-5-fluoropyrimidine

This protocol describes a selective reduction at the 4-position.

-

Materials: 2,4-Dichloro-5-fluoropyrimidine, zinc dust, acetic acid, ethanol.

-

Procedure:

-

2,4-Dichloro-5-fluoropyrimidine (1.0 eq) is dissolved in a suitable solvent such as ethanol.

-

Zinc dust (1.5 eq) is added to the solution.

-

The mixture is stirred, and acetic acid (2.0 eq) is added dropwise while maintaining the temperature.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or GC).

-

The reaction mixture is filtered to remove the zinc salts.

-

The filtrate is concentrated under reduced pressure.

-

The residue is taken up in an organic solvent and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated to give this compound, which can be purified by distillation.

-

Protocol 3: General Procedure for Nucleophilic Aromatic Substitution

This protocol outlines a typical reaction with an amine nucleophile.

-

Materials: this compound, amine (R-NH₂), a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA), and a suitable solvent (e.g., acetonitrile (B52724) or ethanol).

-

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen solvent, the amine (1.1 eq) and DIPEA (1.2 eq) are added.

-

The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the amine.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the solvent is removed under reduced pressure.

-

The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 2-amino-5-fluoropyrimidine derivative.

-

Applications in Drug Development

This compound is a pivotal intermediate in the synthesis of several classes of therapeutic agents. Its ability to undergo nucleophilic substitution allows for the facile introduction of complex side chains that can modulate the pharmacological activity and pharmacokinetic properties of the final drug candidate.

Janus Kinase (JAK) Inhibitors

The Janus kinase (JAK) family of tyrosine kinases plays a crucial role in cytokine signaling pathways that are central to the immune response and hematopoiesis. Dysregulation of the JAK-STAT signaling pathway is implicated in various autoimmune diseases and cancers. This compound is a key starting material for the synthesis of potent JAK2 inhibitors, such as AZD1480.

P2X7 Receptor Antagonists

The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells. Its activation is associated with the release of pro-inflammatory cytokines, making it a promising target for the treatment of inflammatory and neuropathic pain conditions. This compound serves as a scaffold for the development of potent and selective P2X7 receptor antagonists, often in the form of benzamide (B126) derivatives.

References

- 1. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 5. CN102070536A - Method for preparing 2,4-dichloro-5-fluoropyrimidine compound - Google Patents [patents.google.com]

2-Chloro-5-fluoropyrimidine molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 2-Chloro-5-fluoropyrimidine, a key building block in pharmaceutical and agrochemical synthesis.

Core Molecular Data

The fundamental molecular properties of this compound are summarized below. This data is essential for reaction stoichiometry, analytical characterization, and formulation development.

| Parameter | Value | Citations |

| Molecular Formula | C4H2ClFN2 | [1][2][3][4][5][6] |

| Molecular Weight | 132.52 g/mol | [2][3][4][5][6] |

| Canonical SMILES | C1=C(C=NC(=N1)Cl)F | [1][2] |

| InChI Key | AGYUQBNABXVWMS-UHFFFAOYSA-N | [1][2] |

| CAS Number | 62802-42-0 | [1][2][3][4][6] |

Physicochemical Properties

This compound is a halogenated pyrimidine (B1678525) derivative.[1] It typically appears as a clear, colorless to yellow liquid.[1][6] The compound is soluble in organic solvents but has limited solubility in water.[1] It is utilized as a starting material in the synthesis of a variety of compounds, including 5-fluoro-2-amino pyrimidines and 5-fluoro-2-cyano pyrimidine, which are intermediates for potent inhibitors of kinases like JAK2.

Logical Relationship: Synthesis Utility

The structural features of this compound make it a versatile reagent in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics.

Caption: Synthetic utility of this compound.

References

Chemical and physical properties of 2-Chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and applications of 2-Chloro-5-fluoropyrimidine, a key building block in modern medicinal chemistry.

Core Chemical and Physical Properties

This compound is a halogenated pyrimidine (B1678525) derivative widely utilized as an intermediate in the synthesis of complex organic molecules, particularly active pharmaceutical ingredients (APIs).[1][2] Its unique electronic properties make it a versatile reagent in drug discovery and development.[1][3]

Identifiers and General Data

| Property | Value | Source(s) |

| CAS Number | 62802-42-0 | [1][4][5][6] |

| Molecular Formula | C₄H₂ClFN₂ | [1][4][5][6][7] |

| Molecular Weight | 132.52 g/mol | [1][4][5][7][8] |

| IUPAC Name | This compound | [8] |

| Synonyms | 5-Fluoro-2-chloropyrimidine, Pyrimidine, 2-chloro-5-fluoro- | [1][2][6][9] |

Physical Properties

The physical state of this compound is consistently reported as a liquid at room temperature, ranging from colorless to a light yellow hue.[1][2][10]

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless to light yellow liquid | Ambient | [1][2][10] |

| Boiling Point | 172 – 174 °C | at 760 mmHg | [1][6] |

| 149.0 - 162.0 °C | Not specified | [2][10] | |

| Density | 1.073 g/mL | at 25 °C | [1][2][9] |

| 1.439 g/mL | at 20 °C | [4][10] | |

| Refractive Index | n20/D 1.503 | at 20 °C | [2][4][10] |

| Flash Point | 65 °C (149.0 - 150 °F) | Closed cup | [2][4] |

| Solubility | Sparingly soluble in water; soluble in organic solvents. | Ambient | [7] |

| Vapor Pressure | 9.41E-07 mmHg | at 25 °C | [2][10] |

Experimental Protocols & Reactivity

Synthesis of this compound

A common laboratory and industrial synthesis method involves the selective reduction of 2,4-Dichloro-5-fluoropyrimidine.[2][10][11]

Methodology:

-

Reaction Setup: 2,4-Dichloro-5-fluoropyrimidine and a reducing metal powder are added to a suitable solvent in a reaction vessel.

-

Reaction Initiation: The mixture is stirred and heated to the desired reaction temperature.

-

Acid Addition: An acid is slowly added dropwise to the reaction mixture while maintaining the temperature.

-

Reaction Completion & Workup: The reaction is monitored until completion. The resulting product can be isolated through filtration and phase separation, or by evaporating the solvent.

-

Purification: Final purification is achieved by distillation under reduced pressure to yield this compound.[2][10]

Chemical Reactivity and Stability

The pyrimidine ring is π-electron deficient due to the two nitrogen atoms, a characteristic that facilitates nucleophilic aromatic substitution.[1] The chlorine atom at the 2-position is a good leaving group, making this site highly reactive toward nucleophiles.

-

Stability: The compound is generally stable under recommended storage conditions, which include an inert atmosphere (nitrogen or argon) at 2-8°C.[2][6]

-

Incompatibilities: It is sensitive to strong bases and nucleophiles.[7]

Applications in Drug Development

This compound serves as a crucial intermediate for synthesizing a variety of biologically active molecules, particularly in oncology and inflammatory disease research.[1][2][3] Its structure is a key component in the development of kinase inhibitors and other targeted therapies.

Key Synthetic Transformations

The reactivity of the 2-chloro position is leveraged to introduce diverse functional groups, leading to the creation of novel pharmaceutical candidates.

-

C-N Bond Formation: It reacts with various amines in the presence of a base like potassium carbonate (K₂CO₃) to form 5-fluoro-2-amino pyrimidines, which are precursors for new pharmaceuticals.[2][4]

-

Synthesis of JAK2 Kinase Inhibitors: It is a starting material for 5-fluoro-2-cyano pyrimidine, a key intermediate in the synthesis of potent inhibitors of JAK2 kinase, a target for myeloproliferative neoplasms and other diseases.[2][4]

-

Synthesis of P2X7 Receptor Antagonists: The compound is used to prepare intermediates for benzamide (B126) scaffolds that act as potent antagonists of the P2X7 receptor, which is implicated in inflammatory processes.[2][4]

-

Hydrolysis: The compound can be hydrolyzed to produce 2-hydroxy-5-fluoropyrimidine, another important building block.[3][11]

References

- 1. ossila.com [ossila.com]

- 2. lookchem.com [lookchem.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. 2-クロロ-5-フルオロピリミジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. downloads.ossila.com [downloads.ossila.com]

- 7. Page loading... [guidechem.com]

- 8. This compound | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound, CAS No. 62802-42-0 - iChemical [ichemical.com]

- 10. chembk.com [chembk.com]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 2-Chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyrimidine, a key building block in medicinal chemistry and materials science. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, experimental protocols for its synthesis, and its application in subsequent chemical transformations.

Chemical Structure and Nomenclature

This compound is a halogenated heterocyclic compound derived from pyrimidine (B1678525). The pyrimidine ring is substituted with a chlorine atom at position 2 and a fluorine atom at position 5.

-

IUPAC Name: this compound[1]

-

CAS Number: 62802-42-0[1]

-

SMILES: C1=C(C=NC(=N1)Cl)F[1]

-

InChI Key: AGYUQBNABXVWMS-UHFFFAOYSA-N[2]

The structure of this compound is presented below:

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in chemical synthesis, enabling appropriate selection of solvents, reaction conditions, and purification techniques.

| Property | Value | Reference(s) |

| Molecular Weight | 132.52 g/mol | [1][2] |

| Appearance | Clear, colorless to yellow liquid | [3] |

| Density | 1.439 g/mL at 20 °C | [2] |

| Boiling Point | 172-174 °C at 760 mmHg | [3] |

| Flash Point | 65 °C (149 °F) - closed cup | [2] |

| Refractive Index (n20/D) | 1.503 | [2] |

| pKa (Predicted) | -2.54 ± 0.22 | |

| Solubility | Sparingly soluble in water; soluble in common organic solvents. |

Note: Spectral data such as NMR and IR are available through chemical supplier databases but are not detailed here.

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in nucleophilic aromatic substitution are provided below. These protocols are based on established chemical literature for analogous transformations.

Synthesis of this compound

The synthesis of this compound is typically achieved through the selective reduction (dechlorination) of 2,4-dichloro-5-fluoropyrimidine (B19854). The precursor, 2,4-dichloro-5-fluoropyrimidine, is synthesized from 5-fluorouracil (B62378).[4]

Step 1: Synthesis of 2,4-dichloro-5-fluoropyrimidine from 5-fluorouracil

This procedure involves the chlorination of 5-fluorouracil using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like N,N-dimethylaniline (DMA).[4][5]

-

Materials: 5-fluorouracil, phosphorus oxychloride, N,N-dimethylaniline, dichloromethane, hydrochloric acid, sodium bicarbonate solution.

-

Procedure:

-

Under an inert nitrogen atmosphere, a mixture of 5-fluorouracil (1.0 eq) and phosphorus oxychloride (2.5 eq) is heated to approximately 100 °C with stirring.[5]

-

N,N-dimethylaniline (2.0 eq) is added dropwise over several hours, maintaining the reaction temperature at 100 °C.[5]

-

The reaction is monitored by a suitable technique (e.g., TLC or GC-MS) until completion (typically 2-4 hours).[4][5]

-

After completion, the mixture is cooled to room temperature and quenched by slowly pouring it into a biphasic mixture of water and dichloromethane, ensuring the temperature remains below 40 °C.[5]

-

The layers are separated, and the aqueous phase is extracted with dichloromethane.[5]

-

The combined organic layers are washed sequentially with aqueous hydrochloric acid and aqueous sodium bicarbonate solution.[5]

-

The organic solvent is removed under reduced pressure to yield crude 2,4-dichloro-5-fluoropyrimidine, which can be used in the next step or purified by distillation.

-

Step 2: Selective Reduction to this compound

This step involves the selective removal of the chlorine atom at the C4 position, which is more reactive towards reduction than the C2 chlorine.

-

Materials: 2,4-dichloro-5-fluoropyrimidine, reducing agent (e.g., zinc powder), acid (e.g., acetic acid), solvent (e.g., methanol (B129727) or ethanol).

-

Procedure:

-

2,4-dichloro-5-fluoropyrimidine (1.0 eq) is dissolved in a suitable solvent such as methanol.

-

A reducing metal powder, such as zinc (1.1-1.5 eq), is added to the solution.

-

The mixture is stirred, and an acid, such as acetic acid, is added dropwise while maintaining the temperature.

-

The reaction is monitored by TLC or GC-MS. Upon completion, the solid catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by vacuum distillation or column chromatography to yield this compound.

-

Application in Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring, enhanced by the electronegative substituents, makes this compound an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions. The chlorine atom at the C2 position can be readily displaced by various nucleophiles. A representative protocol for the amination with aniline (B41778) is provided below.

-

Materials: this compound, aniline, a base (e.g., potassium carbonate or DIPEA), a solvent (e.g., DMF or acetonitrile), ethyl acetate, water, brine.

-

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent like DMF.

-

Add the amine nucleophile, such as aniline (1.1 eq), followed by a base, such as potassium carbonate (2.0 eq).[6]

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.[7]

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate.[7]

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2-anilino-5-fluoropyrimidine.

-

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow from the precursor 5-fluorouracil to this compound and its subsequent functionalization via a nucleophilic aromatic substitution reaction.

Caption: Synthetic workflow for the preparation and functionalization of this compound.

References

- 1. This compound | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 97 62802-42-0 [sigmaaldrich.com]

- 3. ossila.com [ossila.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,4-Dichloro-5-fluoropyrimidine synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 2-Chloro-5-fluoropyrimidine: Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyrimidine, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identifiers, physicochemical properties, and provides insights into its synthetic applications and its role in the broader context of fluoropyrimidine-based therapeutics.

Core Chemical Identifiers

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C4H2ClFN2 | [1] |

| Molecular Weight | 132.52 g/mol | [1] |

| Appearance | Clear colorless to yellow liquid | [2] |

| Density | 1.439 g/mL at 20 °C | [3] |

| Boiling Point | 149.0-162.0 °C | [2] |

| Flash Point | 65 °C (closed cup) | [3] |

| Refractive Index | n20/D 1.503 | [3] |

| CAS Number | 62802-42-0 | [3][4] |

Safety Information: this compound is classified as harmful if swallowed (Acute Tox. 4) and causes severe skin burns and eye damage (Skin Corr. 1B).[1] Appropriate personal protective equipment, including faceshields, gloves, and respirators, should be used when handling this compound.[3]

Synthetic Applications and Experimental Protocols

This compound serves as a versatile starting material for the synthesis of a variety of substituted pyrimidines, which are important scaffolds in medicinal chemistry. Below are detailed methodologies for key transformations.

Synthesis of 2,4-disubstituted-5-fluoropyrimidines

This compound is a crucial intermediate for preparing 2,4-disubstituted-5-fluoropyrimidines, a class of compounds that includes biologically active molecules like the anticancer agent 5-fluorouracil (B62378).[5]

General Experimental Protocol for the Synthesis of 5-fluoro-2-amino pyrimidines:

The synthesis of 5-fluoro-2-amino pyrimidines can be achieved by reacting this compound with various amines. This reaction typically proceeds via a C-N bond-forming reaction in the presence of a base.[6]

-

Reactants: this compound, desired amine, Potassium Carbonate (K2CO3).

-

Procedure: A mixture of this compound and the selected amine is stirred in a suitable solvent. Potassium carbonate is added as a base to facilitate the reaction. The reaction progress is monitored by an appropriate analytical technique such as Thin Layer Chromatography (TLC). Upon completion, the product is isolated and purified using standard laboratory procedures.

Role in the Synthesis of P2X7 Receptor Antagonists and JAK2 Kinase Inhibitors

This compound is also a key building block in the synthesis of more complex pharmaceutical agents. It is utilized in the preparation of intermediates for benzamide (B126) scaffolds that act as potent antagonists of P2X7 receptors.[6] Furthermore, it is a precursor in the synthesis of potent inhibitors of JAK2 kinase, a target for various diseases including cancer and inflammatory conditions.[6]

Biological Relevance: The Fluoropyrimidine Metabolic Pathway

This compound's significance in drug development is underscored by its role as a precursor to fluoropyrimidine drugs like 5-fluorouracil (5-FU). These drugs are antimetabolites widely used in cancer chemotherapy. The efficacy and toxicity of fluoropyrimidines are governed by a complex metabolic pathway that involves both activation (anabolism) and breakdown (catabolism).

The metabolic conversion of fluoropyrimidines is crucial for their cytotoxic effects. The anabolic pathway leads to the formation of active metabolites that disrupt DNA and RNA synthesis in cancer cells. Conversely, the catabolic pathway, primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), leads to inactive metabolites.

Below is a diagram illustrating the key steps in the fluoropyrimidine metabolic pathway.

Caption: Fluoropyrimidine Metabolic Pathway.

This diagram outlines the conversion of this compound to the active drug 5-fluorouracil and its subsequent metabolism. The anabolic pathway (in blue) leads to active metabolites that cause RNA and DNA damage and inhibit thymidylate synthase, a crucial enzyme for DNA replication. The catabolic pathway (in green) leads to the inactive metabolite DHFU. The balance between these pathways is a key determinant of both the efficacy and toxicity of fluoropyrimidine-based therapies. Understanding these pathways is critical for the development of new anticancer drugs and for personalizing cancer treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. JP2005126389A - Process for producing 2,4-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]

- 6. 2-氯-5-氟嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoropyrimidine

This technical guide provides a comprehensive overview of the key physicochemical properties of 2-Chloro-5-fluoropyrimidine, a crucial intermediate in the synthesis of various biologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed data and experimental methodologies.

Physicochemical Properties of this compound

This compound (CAS No. 62802-42-0) is a halogenated pyrimidine (B1678525) derivative with the molecular formula C₄H₂ClFN₂. It typically appears as a clear, colorless to light yellow liquid.[1] Its utility as a building block in the synthesis of active pharmaceutical ingredients (APIs) and materials for organic light-emitting diodes (OLEDs) necessitates a thorough understanding of its physical characteristics.[2]

The boiling point and density of this compound have been reported with some variability across different sources, which may be attributed to differences in measurement conditions and sample purity. The available data is summarized below for comparative analysis.

| Physical Property | Value | Conditions |

| Boiling Point | 149.0-162.0 °C | Not specified |

| 160-162 °C | Not specified | |

| 172-174 °C | at 760 mmHg | |

| Density | 1.073 g/mL | at 25 °C |

| 1.439 g/mL | at 20 °C |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental for the characterization and application of chemical compounds. The following sections detail standard laboratory procedures for measuring the boiling point and density of a liquid organic compound like this compound.

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[3]

Apparatus and Materials:

-

Thiele tube

-

Thermometer (-10 to 200 °C range)

-

Capillary tube (sealed at one end)

-

Small test tube (fusion tube)

-

Rubber band or wire for attachment

-

Heat source (Bunsen burner or heating mantle)

-

High-boiling point mineral oil

-

Sample of this compound

Procedure:

-

Sample Preparation: A small amount (a few drops) of this compound is placed into the small test tube.[4]

-

Capillary Tube Insertion: A capillary tube, which has been sealed at one end, is placed into the test tube with its open end submerged in the liquid.[4][5]

-

Apparatus Assembly: The test tube is attached to the thermometer using a rubber band. The thermometer bulb and the test tube should be at the same level.[4]

-

Heating: The entire assembly is clamped and immersed in the Thiele tube containing mineral oil, ensuring the sample is positioned near the middle of the oil.[3] The side arm of the Thiele tube is then gently and uniformly heated.[3]

-

Observation: As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out. Upon reaching the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube's open end.[4]

-

Measurement: The heat source is removed, and the apparatus is allowed to cool slowly. The boiling point is the temperature recorded at the exact moment the stream of bubbles stops and the liquid just begins to be drawn back into the capillary tube.[3]

The density of a liquid is its mass per unit volume and is typically determined by accurately weighing a precisely known volume of the substance.[6]

Apparatus and Materials:

-

Pycnometer or a calibrated volumetric flask (e.g., 5 mL or 10 mL) with a stopper

-

Analytical balance (accurate to ±0.001 g)

-

Temperature-controlled water bath or thermostat

-

Sample of this compound

-

Distilled water (for calibration)

-

Acetone (for cleaning and drying)

Procedure:

-

Cleaning and Drying: The pycnometer or volumetric flask is thoroughly cleaned, rinsed with acetone, and dried completely.

-

Mass of Empty Flask: The mass of the clean, dry, and empty flask with its stopper (W₁) is accurately measured using the analytical balance.[6]

-

Calibration with Water: The flask is filled to its calibration mark with distilled water of a known temperature. The stopper is inserted, and any excess water is carefully wiped from the outside. The mass of the flask filled with water (W₂) is then measured.[6] The density of water at that specific temperature is known from standard tables.

-

Volume Calculation: The volume of the flask (V) can be calculated using the formula: V = (W₂ - W₁) / ρ_water, where ρ_water is the density of water at the measurement temperature.

-

Mass of Sample: The water is removed, and the flask is dried again. The flask is then filled to the mark with this compound at the same temperature. The mass of the flask filled with the sample (W₃) is measured.[6]

-

Density Calculation: The mass of the sample is (W₃ - W₁). The density of this compound (ρ_sample) is calculated by dividing its mass by the calibrated volume of the flask: ρ_sample = (W₃ - W₁) / V.

Workflow Visualization

The logical flow for the experimental determination of the key physical properties of this compound is illustrated in the diagram below. This workflow outlines the sequential steps and parallel processes involved in characterizing the compound.

Caption: Workflow for determining the boiling point and density of a liquid chemical compound.

References

Navigating the Spectroscopic Landscape of 2-Chloro-5-fluoropyrimidine: A Technical Guide to its NMR Spectral Analysis

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural characteristics of key chemical intermediates is paramount. This in-depth technical guide provides a comprehensive overview of the anticipated Nuclear Magnetic Resonance (NMR) spectral data for 2-Chloro-5-fluoropyrimidine, a crucial building block in the synthesis of various pharmaceutical compounds. While a definitive, publicly available experimental dataset for this specific molecule is not readily accessible in the reviewed literature, this guide outlines the expected spectral features based on established principles of NMR spectroscopy and analysis of analogous structures. Furthermore, it details the standard experimental protocols for acquiring such critical data.

Predicted NMR Spectral Data

The structural features of this compound—a pyrimidine (B1678525) ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 5-position—give rise to a unique and predictable NMR fingerprint. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) for the ¹H, ¹³C, and ¹⁹F nuclei. These predictions are derived from the analysis of similar fluorinated pyrimidine derivatives and foundational NMR principles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Position | Multiplicity | Expected Chemical Shift (δ) ppm | Expected Coupling Constants (J) Hz |

| H-4/H-6 | Doublet of doublets (dd) | 8.5 - 8.8 | ³JHF ≈ 3-5 Hz, ⁴JHH ≈ 2-3 Hz |

The two protons on the pyrimidine ring are expected to be in the downfield region of the spectrum due to the deshielding effects of the electronegative nitrogen atoms and the halogen substituents. The fluorine atom will cause a characteristic splitting of the adjacent proton signals.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Position | Expected Chemical Shift (δ) ppm | Expected Coupling Constants (J) Hz |

| C-2 | 158 - 162 | ²JCF ≈ 15-25 Hz |

| C-4 | 150 - 155 | ²JCF ≈ 20-30 Hz |

| C-5 | 155 - 160 (d) | ¹JCF ≈ 230-260 Hz |

| C-6 | 145 - 150 | ³JCF ≈ 5-10 Hz |

The carbon spectrum will be characterized by the large one-bond coupling constant between C-5 and the directly attached fluorine atom. The other carbons will exhibit smaller couplings to the fluorine atom depending on the number of bonds separating them.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Position | Multiplicity | Expected Chemical Shift (δ) ppm | Expected Coupling Constants (J) Hz |

| F-5 | Triplet of doublets (td) or Multiplet (m) | -120 to -140 | ³JFH ≈ 3-5 Hz, ⁴JFN ≈ 2-4 Hz |

The ¹⁹F NMR spectrum is anticipated to show a single resonance, the multiplicity of which will be determined by its coupling to the adjacent protons and potentially to the nitrogen atoms in the pyrimidine ring. The chemical shift is reported relative to a standard reference such as CFCl₃.

Experimental Protocols for NMR Analysis

Acquiring high-quality NMR data is essential for accurate structural elucidation. The following are detailed methodologies for the key experiments required to characterize this compound.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), or Acetone-d₆). The choice of solvent can influence chemical shifts.

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For precise chemical shift referencing, a small amount of a suitable internal standard (e.g., Tetramethylsilane - TMS) can be added, although modern spectrometers can also reference to the residual solvent peak.

NMR Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is recommended for optimal resolution and sensitivity.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

-

Spectral Width: Approximately 10-12 ppm, centered around 5-6 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to singlets for each carbon. A coupled spectrum can also be acquired to observe C-H and C-F couplings.

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 128-1024 scans or more may be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR:

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling.

-

Spectral Width: A wide spectral width (e.g., 250-300 ppm) is initially recommended to locate the signal.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans.

-

-

2D NMR Experiments (for unambiguous assignments):

-

COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular framework.

-

Workflow for NMR Data Analysis

The process of acquiring and interpreting NMR data follows a logical progression to ensure accurate and comprehensive structural elucidation.

By following these detailed protocols and understanding the expected spectral patterns, researchers can confidently acquire and interpret the NMR data for this compound, enabling its effective use in the synthesis of novel chemical entities with potential therapeutic applications.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-chloro-5-fluoropyrimidine. Due to the limited availability of publicly accessible, experimentally verified spectral data for this specific compound, this document focuses on the predicted spectral characteristics based on established principles of NMR spectroscopy and data from analogous halosubstituted pyrimidines. It serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals corresponding to the two non-equivalent aromatic protons. The chemical shifts and coupling patterns are influenced by the electronegativity of the adjacent nitrogen, chlorine, and fluorine atoms.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4/H-6 | 8.6 - 8.8 | Doublet of doublets (dd) | ³JH-F ≈ 3-4 Hz, ⁴JH-H ≈ 2-3 Hz |

Note: The chemical shifts are predicted for a standard deuterated solvent like CDCl₃ and may vary depending on the solvent and experimental conditions.

The proton at the C-4 (or C-6) position is anticipated to appear as a doublet of doublets. This splitting pattern arises from coupling to the fluorine atom at the C-5 position (³JH-F) and a smaller long-range coupling to the other ring proton (⁴JH-H). The proton at the C-6 (or C-4) position will exhibit a similar pattern. Due to the symmetry of the molecule with respect to the C2-C5 axis, the H-4 and H-6 protons are chemically equivalent in the absence of hindered rotation or specific solvent effects, and would thus appear as a single signal.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is expected to show three distinct signals for the three unique carbon atoms in the pyrimidine (B1678525) ring. The chemical shifts are significantly influenced by the directly attached and neighboring halogen and nitrogen atoms. The carbon atoms bonded to fluorine will exhibit splitting due to C-F coupling.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C-2 | 155 - 160 | Singlet | - |

| C-4/C-6 | 150 - 155 | Doublet | ²JC-F ≈ 20-30 Hz |

| C-5 | 140 - 145 | Doublet | ¹JC-F ≈ 230-250 Hz |

Note: The chemical shifts are predicted for a standard deuterated solvent like CDCl₃ and may vary depending on the solvent and experimental conditions.

The C-2 carbon, situated between two nitrogen atoms and bonded to a chlorine atom, is expected to be significantly deshielded. The C-4 and C-6 carbons, being equivalent, will appear as a single signal split into a doublet due to two-bond coupling with the fluorine atom. The C-5 carbon, directly bonded to the highly electronegative fluorine atom, will show the largest C-F coupling constant (¹JC-F) and will also be significantly deshielded.

Spin-Spin Coupling Interactions

The following diagram illustrates the primary spin-spin coupling interactions expected in the this compound molecule, which give rise to the observed multiplicities in the NMR spectra.

Caption: Spin-spin coupling pathways in this compound.

Experimental Protocols

The following provides a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., chloroform-d (B32938) (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), or acetone-d₆). CDCl₃ is a common first choice for many organic molecules.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Locking: Tune the probe for both ¹H and ¹³C frequencies. Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shimming: Perform manual or automated shimming of the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Use a standard single-pulse experiment.

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Use a standard proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: Typically 0-200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be necessary depending on the sample concentration and spectrometer sensitivity.

-

Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the peak areas to determine the relative proton ratios.

The experimental workflow for NMR analysis is summarized in the following diagram.

Mass Spectrometry Analysis of 2-Chloro-5-fluoropyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of 2-Chloro-5-fluoropyrimidine (C₄H₂ClFN₂), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a representative experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, details the observed mass-to-charge ratios of the molecular and fragment ions, and proposes a fragmentation pathway based on established principles of mass spectrometry. The information presented is intended to assist researchers and drug development professionals in the identification and characterization of this compound.

Introduction

This compound is a halogenated heterocyclic aromatic compound with a molecular weight of 132.52 g/mol .[1][2] Its structural features and reactivity make it a valuable building block in the synthesis of a range of biologically active molecules. Accurate analytical characterization is crucial for quality control, reaction monitoring, and impurity profiling in drug development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound, providing information on molecular weight and structural features through fragmentation analysis.[3]

Experimental Protocol

2.1. Sample Preparation

Samples of this compound should be dissolved in a volatile organic solvent, such as dichloromethane (B109758) or methanol, to a concentration suitable for GC-MS analysis (typically in the low µg/mL range).

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is recommended.

| Parameter | Value |

| Gas Chromatograph | |

| Column | 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)[3] |

| Carrier Gas | Helium at a constant flow of 1.0-1.2 mL/min[3] |

| Injector Temperature | 250 °C[3] |

| Oven Program | Initial temperature 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[5] |

| Ionization Energy | 70 eV[5] |

| Ion Source Temperature | 230 °C[3] |

| Quadrupole Temperature | 150 °C[3] |

| Mass Scan Range | m/z 40-300 |

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a distinct molecular ion peak and several key fragment ions. The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[6]

Based on data from the NIST Mass Spectrometry Data Center, the prominent mass-to-charge ratios are summarized below.[7]

| m/z | Assignment | Notes |

| 132 | [M]⁺˙ (Molecular Ion) | Corresponds to the molecule with ³⁵Cl |

| 134 | [M+2]⁺˙ (Isotope Peak) | Corresponds to the molecule with ³⁷Cl |

| 105 | [M - HCN]⁺˙ | Loss of hydrogen cyanide from the molecular ion |

Visualization of Experimental Workflow and Fragmentation Pathway

4.1. Experimental Workflow

The general workflow for the GC-MS analysis of this compound is depicted below.

4.2. Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion radical cation ([C₄H₂ClFN₂]⁺˙) at m/z 132 and 134. The primary observed fragmentation is the loss of a neutral hydrogen cyanide (HCN) molecule.

Discussion of Fragmentation Mechanism

Upon electron ionization, this compound forms a molecular ion ([M]⁺˙) at m/z 132, with its corresponding chlorine isotope peak at m/z 134.[7] The pyrimidine (B1678525) ring is a stable aromatic system, but under the high energy of electron ionization (typically 70 eV), it can undergo fragmentation.[8] A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of small, stable neutral molecules such as hydrogen cyanide (HCN).

The appearance of a significant ion at m/z 105 suggests the loss of a fragment with a mass of 27 Da from the molecular ion (132 - 105 = 27). This corresponds to the neutral loss of HCN. This fragmentation is plausible as it involves the cleavage of C-C and C-N bonds within the pyrimidine ring, leading to a more stable, rearranged fragment ion. Further fragmentation is likely but the ion at m/z 105 is cited as a major fragment in the available database.[7]

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of this compound. The representative GC-MS protocol and fragmentation data serve as a valuable resource for the identification and characterization of this important pharmaceutical intermediate. The presented workflow and proposed fragmentation pathway offer a logical basis for the interpretation of experimentally obtained mass spectra. Researchers are encouraged to use this guide as a starting point and to optimize experimental conditions for their specific instrumentation and analytical needs.

References

- 1. scbt.com [scbt.com]

- 2. This compound 97 62802-42-0 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. High Resolution GC-Orbitrap-MS Metabolomics Using Both Electron Ionization and Chemical Ionization for Analysis of Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C4H2ClFN2 | CID 583466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. uni-saarland.de [uni-saarland.de]

In-Depth Technical Guide to the Safety of 2-Chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for informational purposes only. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used as the sole basis for risk assessment. Always consult the official SDS from your supplier and follow all applicable safety regulations and best practices in your institution.

Executive Summary

2-Chloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative widely utilized as a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its reactivity, while advantageous for chemical synthesis, also necessitates a thorough understanding of its potential hazards to ensure safe handling and use in a research and development setting. This guide provides a comprehensive overview of the available safety data for this compound, including its physicochemical properties, toxicological profile, and recommended safety protocols. Due to the limited availability of specific quantitative toxicological data for this compound, information from structurally similar chemicals is presented for context, with clear indications of this extrapolation.

Physicochemical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₄H₂ClFN₂ | [1][2] |

| Molecular Weight | 132.52 g/mol | [1][2] |

| CAS Number | 62802-42-0 | [1][2] |

| Appearance | Colorless to light yellow liquid | [3][4] |

| Boiling Point | 172-174 °C at 760 mmHg | [3][5] |

| Density | 1.439 g/mL at 20 °C | [1][2] |

| Flash Point | 65 °C (149 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.503 | [1] |

| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [6] |

Toxicological Profile

The primary hazards associated with this compound are its acute toxicity upon ingestion and its corrosive effects on skin and eyes.[3][7] The Globally Harmonized System (GHS) classification for this compound reflects these concerns.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

Quantitative Toxicological Data:

| Compound | Species | Route | LD50 Value |

| 2-Chloropyridine | Rat | Oral | 342 mg/kg |

| 2-Chloropyridine | Mouse | Oral | 110 mg/kg |

| 2-Chloropyridine | Rabbit | Dermal | 48 mg/kg |

| 2-Chloropyridine | Rat | Dermal | 64 mg/kg |

| 2-Chloropyrimidine | Rat | Oral | 200-2000 mg/kg |

This data is for structurally related compounds and should be used for estimation purposes only.

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are based on standardized experimental protocols. The following sections describe the general methodologies for the key toxicological endpoints.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.[1][8]

Methodology:

-

Test Animals: Typically, young adult rats of a single sex (females are often preferred as they can be slightly more sensitive) are used.

-

Dosage: The test substance is administered in graduated doses to several groups of animals, with one dose per group.

-

Administration: The substance is administered orally by gavage in a single dose.

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

-

Necropsy: A gross necropsy is performed on all animals at the end of the observation period to identify any pathological changes.

-

Data Analysis: The LD50 is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the test animals.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 431)

This in vitro test method is used to predict the skin corrosion potential of a chemical by assessing its effect on a reconstructed human epidermis model.[2][3][4][9]

Methodology:

-

Test System: A commercially available, three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin is used.

-

Application: The test chemical is applied topically to the surface of the RhE tissue.

-

Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).

-

Viability Assessment: After exposure, the cell viability of the tissue is determined using a colorimetric assay, most commonly the MTT assay. In this assay, the reduction of a yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product by metabolically active cells is measured spectrophotometrically.

-

Classification: A chemical is identified as corrosive if the cell viability falls below a certain threshold after a specified exposure time.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

This in vitro test is designed to predict the skin irritation potential of a chemical.[7][10][11]

Methodology:

-

Test System: Similar to the skin corrosion test, a reconstructed human epidermis model is used.

-

Application and Exposure: The test chemical is applied topically to the tissue for a defined period (typically 60 minutes).

-

Post-Exposure Incubation: Following exposure, the tissue is incubated for a longer period (e.g., 42 hours) to allow for the development of cytotoxic and inflammatory responses.

-

Viability Assessment: Cell viability is measured using the MTT assay.

-

Classification: A chemical is classified as a skin irritant if the cell viability is reduced below a defined threshold (typically ≤ 50%).

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE. The following is a general guideline:

-

Eye Protection: Chemical safety goggles and a face shield are required.[1]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

-

Skin and Body Protection: A lab coat, and in some cases, a chemical-resistant apron or suit, should be worn.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood. If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of vapors or mist. Use only in a chemical fume hood.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[1][3]

Emergency Procedures Workflow

The following diagram illustrates the general workflow for responding to an exposure incident.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 3. oecd.org [oecd.org]

- 4. iivs.org [iivs.org]

- 5. scribd.com [scribd.com]

- 6. thepsci.eu [thepsci.eu]

- 7. iivs.org [iivs.org]

- 8. search.library.nyu.edu [search.library.nyu.edu]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. senzagen.com [senzagen.com]

- 11. x-cellr8.com [x-cellr8.com]

2-Chloro-5-fluoropyrimidine: A Technical Guide to its Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a safety data sheet (SDS). Always refer to the official SDS for complete and up-to-date safety information.

Introduction

2-Chloro-5-fluoropyrimidine is a halogenated pyrimidine (B1678525) derivative used as a building block in the synthesis of various chemical compounds, including active pharmaceutical ingredients. As with any chemical intermediate, a thorough understanding of its toxicological profile is crucial for ensuring the safety of researchers and for the development of safe handling procedures. This guide provides a comprehensive overview of the known hazards and potential toxicity of this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of action.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[1][2]

Signal Word: Danger

Hazard Statements:

Pictograms:

-

Corrosion

-

Exclamation mark

Toxicological Data

A significant challenge in assessing the toxicity of this compound is the lack of publicly available quantitative data for the specific compound. The majority of safety data sheets report "no data available" for key toxicological endpoints. To provide an estimate of its acute oral toxicity, data for a structurally similar compound, 2,4-Dichloro-5-fluoropyrimidine, is presented below.

| Toxicological Endpoint | Species | Route | Value | Reference Compound |

| Acute Oral Toxicity (LD50) | Rat (male and female) | Oral | > 300 - < 2,000 mg/kg | 2,4-Dichloro-5-fluoropyrimidine |

Note: This data is for a surrogate compound and should be interpreted with caution. It is recommended that specific testing be conducted on this compound to determine its precise toxicological profile. For other endpoints such as dermal and inhalation toxicity, skin and eye irritation, sensitization, mutagenicity, carcinogenicity, and reproductive toxicity, no quantitative data for this compound was found in the public domain.

Experimental Protocols

In the absence of specific experimental data for this compound, this section outlines the standard methodologies that would be employed to determine its toxicological properties, based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD).

Acute Oral Toxicity (OECD 423: Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity (LD50) of a substance.

-

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the dosage for the next step. The method aims to classify the substance into a specific toxicity class rather than determining a precise LD50 value.

-

Animal Model: Typically, female rats are used.

-

Procedure:

-

A starting dose is selected based on available information.

-

A group of three animals is dosed with the starting dose.

-

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

Depending on the number of mortalities, the dose for the next group of animals is either increased, decreased, or the study is stopped.

-

-

Data Analysis: The toxicity class is determined based on the number of mortalities observed at different dose levels.

Skin Corrosion/Irritation (OECD 404: Acute Dermal Irritation/Corrosion)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Principle: The test substance is applied to the shaved skin of a single animal. The degree of skin reaction is assessed at specific time points.

-

Animal Model: Albino rabbits are typically used.

-

Procedure:

-

A small area of the animal's back is shaved.

-

0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to the skin under a gauze patch.

-

The patch is left in place for up to 4 hours.

-

After removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours.

-

-

Data Analysis: The severity of the skin reactions is scored. If irreversible skin damage is observed, the substance is classified as corrosive. If reversible skin damage is observed, it is classified as an irritant.

Eye Irritation/Corrosion (OECD 405: Acute Eye Irritation/Corrosion)

This test assesses the potential of a substance to cause damage to the eye.

-

Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The untreated eye serves as a control.[3]

-

Animal Model: Albino rabbits are the preferred species.[3]

-

Procedure:

-

The test substance is instilled into the conjunctival sac of one eye.

-

The eye is observed for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after application.[3]

-

-

Data Analysis: The severity of eye lesions is scored. The reversibility of the lesions is also assessed.

Skin Sensitization (OECD 442D: In Vitro Skin Sensitisation)

This in vitro test identifies substances with the potential to cause skin sensitization (allergic contact dermatitis).

-

Principle: This guideline describes three in vitro methods that address the key event of keratinocyte activation in the adverse outcome pathway for skin sensitization.[2] These methods measure the activation of the Keap1-Nrf2-ARE signaling pathway in keratinocyte cell lines.[4]

-

Test Systems: KeratinoSens™, LuSens, or EpiSensA test methods are used.[2]

-

Procedure:

-

A human-derived keratinocyte cell line is exposed to the test substance at various concentrations.

-

After a defined exposure period, the activation of the Nrf2 pathway is measured, typically via a luciferase reporter gene assay.

-

-

Data Analysis: A substance is classified as a sensitizer (B1316253) if it induces a statistically significant and concentration-dependent increase in the reporter gene activity above a certain threshold.

Mutagenicity (OECD 471: Bacterial Reverse Mutation Test - Ames Test)

This test is used to identify substances that can cause gene mutations.

-

Principle: The test uses several strains of bacteria (Salmonella typhimurium and Escherichia coli) that have mutations in genes required for histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. A mutagen can cause a reverse mutation, allowing the bacteria to grow.[5]

-

Procedure:

-

The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).[6]

-

The bacteria are then plated on a minimal agar (B569324) medium lacking the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Data Analysis: A positive result is indicated by a concentration-related increase in the number of revertant colonies compared to the negative control.

Potential Mechanism of Toxicity

While specific studies on the mechanism of toxicity of this compound are not available, its structural similarity to other fluoropyrimidines, such as 5-fluorouracil (B62378) (5-FU), suggests a potential for similar toxicological pathways.

Fluoropyrimidines are known to exert their effects through several mechanisms:

-

Inhibition of Thymidylate Synthase (TS): Fluoropyrimidines can be metabolized to fluorodeoxyuridine monophosphate (FdUMP), which is a potent inhibitor of thymidylate synthase.[7][8][9] This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. Inhibition of TS leads to a depletion of thymidine, which disrupts DNA replication and repair, ultimately leading to cell death.[9]

-

Incorporation into RNA and DNA: Metabolites of fluoropyrimidines can be incorporated into both RNA and DNA.[10][11][12] Incorporation into RNA can interfere with RNA processing and function, while incorporation into DNA can lead to DNA damage and instability.

Visualizations

Experimental Workflow for Acute Oral Toxicity Testing

Caption: Workflow for OECD 423 Acute Toxic Class Method.

Potential Genotoxic Mechanism of Fluoropyrimidines

Caption: Potential mechanism of fluoropyrimidine genotoxicity.

Conclusion

This compound is a hazardous substance that is harmful if swallowed and causes severe skin burns and eye damage. While there is a significant lack of quantitative toxicological data for this specific compound, its structural similarity to other fluoropyrimidines suggests a potential for genotoxicity through the inhibition of thymidylate synthase and incorporation into nucleic acids. It is imperative that appropriate personal protective equipment is used when handling this compound, and that further toxicological studies are conducted to fully characterize its hazard profile. The experimental protocols and potential mechanisms of toxicity outlined in this guide provide a framework for understanding and safely managing the risks associated with this compound in a research and development setting.

References

- 1. Molecular Basis of 5-Fluorouracil-related Toxicity: Lessons from Clinical Practice | Anticancer Research [ar.iiarjournals.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]

- 6. OECDGenetic Toxicology Studies - Study Design of Bacterial Reverse Mutation Test (Ames Test) (OECD 471) 209 - Tox Lab [toxlab.co]

- 7. Antitumor activity of fluoropyrimidines and thymidylate synthetase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antitumor Activity of Fluoropyrimidines and Thymidylate Synthetase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. The Incorporation of 5-Fluorouracil Into RNA and its Molecular Consequences | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling and Storage of 2-Chloro-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety information, handling procedures, and storage conditions for 2-Chloro-5-fluoropyrimidine (CAS No. 62802-42-0). The following sections detail the hazards, necessary precautions, and emergency responses to ensure the safe utilization of this compound in a laboratory setting.

Chemical and Physical Properties

This compound is a halogenated organic compound that serves as a crucial building block in the synthesis of pharmaceuticals, particularly kinase inhibitors and antiviral agents.[1][2] It is a colorless to light yellow liquid at room temperature.[3]

| Property | Value | Reference |

| Molecular Formula | C4H2ClFN2 | [4] |

| Molecular Weight | 132.52 g/mol | [4] |

| Boiling Point | 172-174 °C at 760 mmHg | [5] |

| Flash Point | 65 °C (149 °F) - closed cup | |

| Density | 1.439 g/mL at 20 °C |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage.[3][4]

| Hazard Classification | GHS Code | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Danger |

| Skin Corrosion (Category 1B) | H314 | Danger |

Primary Hazards:

-

Corrosive: Causes severe skin burns and eye damage.[4]

-

Irritant: May cause respiratory irritation.[1]

-

Harmful: Harmful if swallowed.[4]

Safe Handling Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and prevent accidents.

3.1. Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]

-

An eyewash station and safety shower must be readily accessible.[5]

3.2. Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.[3]

| PPE | Specification |

| Eye Protection | Tight-sealing safety goggles or a face shield (EN 166).[5][6] |

| Hand Protection | Chemical-resistant gloves (inspected before use).[3] |

| Skin Protection | Protective clothing, including a lab coat. Impervious clothing may be required for larger quantities.[3] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced.[6] A type ABEK (EN14387) respirator filter is recommended. |

3.3. General Hygiene Practices

-

Do not eat, drink, or smoke in areas where the chemical is handled.[3][6]

-

Wash hands thoroughly after handling and before breaks.[5][6]

-

Contaminated clothing should be removed immediately and washed before reuse.[3]

Storage Conditions

Proper storage is crucial to maintain the stability and integrity of this compound.

| Storage Condition | Recommendation |